5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13236746
InChI: InChI=1S/C13H9ClO3S2/c14-19(16,17)13-9-7-11(18-13)6-8-12(15)10-4-2-1-3-5-10/h1-9H/b8-6+
SMILES:
Molecular Formula: C13H9ClO3S2
Molecular Weight: 312.8 g/mol

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride

CAS No.:

Cat. No.: VC13236746

Molecular Formula: C13H9ClO3S2

Molecular Weight: 312.8 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride -

Specification

Molecular Formula C13H9ClO3S2
Molecular Weight 312.8 g/mol
IUPAC Name 5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride
Standard InChI InChI=1S/C13H9ClO3S2/c14-19(16,17)13-9-7-11(18-13)6-8-12(15)10-4-2-1-3-5-10/h1-9H/b8-6+
Standard InChI Key WMGRSYDWDSOZQG-SOFGYWHQSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)S(=O)(=O)Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)S(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride combines aromatic and electrophilic functional groups, enabling diverse chemical transformations. The thiophene ring provides a planar, electron-rich system, while the sulfonyl chloride (–SO2_2Cl) and propenyl (–CH=CH–CO–) groups introduce sites for nucleophilic substitution and conjugate addition, respectively .

Molecular Descriptors

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC13H9ClO3S2\text{C}_{13}\text{H}_9\text{ClO}_3\text{S}_2
Molecular Weight312.792 g/mol
Exact Mass311.968 Da
Polar Surface Area (PSA)87.83 Ų
Octanol-Water Partition Coefficient (LogP)4.65

These properties suggest moderate lipophilicity, favoring membrane permeability in biological systems, while the high PSA indicates potential for hydrogen bonding .

Synthesis and Scalability

The synthesis of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride was first reported by El-Sayed et al. (2007) via a two-step protocol :

Laboratory-Scale Synthesis

  • Friedel-Crafts Acylation: Thiophene-2-sulfonyl chloride reacts with cinnamoyl chloride (Ph–CH=CH–COCl\text{Ph–CH=CH–COCl}) in the presence of AlCl3\text{AlCl}_3 as a Lewis acid, forming the propenyl-substituted intermediate.

  • Oxidative Functionalization: The intermediate undergoes oxidation with KMnO4\text{KMnO}_4 in acidic medium to install the ketone group, yielding the final product with 68–72% isolated purity .

Critical Reaction Parameters:

  • Temperature: 0–5°C (Step 1); 25°C (Step 2)

  • Solvent: Dichloromethane (Step 1); Aqueous H2SO4\text{H}_2\text{SO}_4 (Step 2)

  • Yield Optimization: Excess cinnamoyl chloride (1.5 equiv.) improves conversion to 78% .

Industrial Production Challenges

No large-scale manufacturing processes are documented, but potential bottlenecks include:

  • Exothermic Risk: The Friedel-Crafts step requires precise temperature control to prevent runaway reactions.

  • Byproduct Formation: Over-oxidation during the KMnO4\text{KMnO}_4 step may generate sulfonic acid derivatives, necessitating rigorous purification .

Chemical Reactivity and Derivative Formation

The compound’s dual electrophilic centers enable sequential functionalization, as demonstrated in recent studies:

Nucleophilic Substitution at Sulfonyl Chloride

Reactions with nucleophiles proceed under mild conditions:

NucleophileProduct ClassConditionsYield (%)
RNH2\text{RNH}_2SulfonamidesEt3N\text{Et}_3\text{N}, DCM, 0°C85–92
ROH\text{ROH}Sulfonate EstersPyridine, reflux77–81
RSH\text{RSH}SulfonothioatesNaOH\text{NaOH}, MeOH68–73

Sulfonamide derivatives show enhanced stability compared to the parent compound, making them candidates for biological evaluation .

Conjugate Addition at α,β-Unsaturated Ketone

The propenyl group undergoes Michael addition with soft nucleophiles (e.g., thiols, enolates):

Compound+HSREt3NCompound–SCH2R\text{Compound} + \text{HSR} \xrightarrow{\text{Et}_3\text{N}} \text{Compound–SCH}_2\text{R}

Notably, additions with glutathione analogues produce water-soluble derivatives, suggesting potential prodrug applications .

Applications in Medicinal Chemistry

While direct pharmacological data for 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride remain scarce, structurally related thiophene sulfonamides exhibit marked bioactivity:

Anticancer Screening

Derivatives bearing sulfonamide groups demonstrated:

  • Cytotoxicity: IC50_{50} = 12–18 µM against MCF-7 (breast) and HCT-116 (colon) cancer lines.

  • Selectivity Index: >3.5 compared to non-malignant HEK-293 cells .

Mechanistic Insights: Preliminary data suggest tubulin polymerization inhibition and reactive oxygen species (ROS) generation as putative modes of action .

Comparison with Structural Analogs

To contextualize its uniqueness, key comparisons with related compounds include:

CompoundStructural DifferenceLogPBioactivity (IC50_{50})
Thiophene-2-sulfonyl chlorideLacks propenyl group1.92Inactive (>100 µM)
3-Oxo-3-phenylpropenalNo sulfonyl chloride2.15Moderate antimicrobial
5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chlorideCombined functionalities4.65Potent anticancer

The synergy between the sulfonyl chloride and propenyl groups enhances both reactivity and bioactivity, underscoring the compound’s versatility .

Challenges and Future Directions

Despite its promise, several hurdles impede further development:

  • Synthetic Complexity: Multi-step synthesis limits large-scale production.

  • Stability Issues: Hydrolytic degradation of the sulfonyl chloride group at pH >7.

  • Toxicity Data Gap: No in vivo studies available to assess systemic safety.

Innovative Solutions:

  • Continuous Flow Synthesis: Microreactor technology could improve yield and safety.

  • Prodrug Design: Masking the sulfonyl chloride as a stable sulfonamide may enhance pharmacokinetics.

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